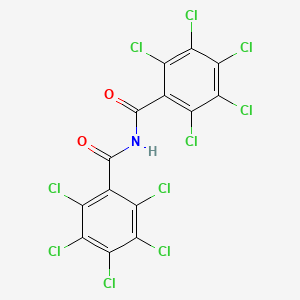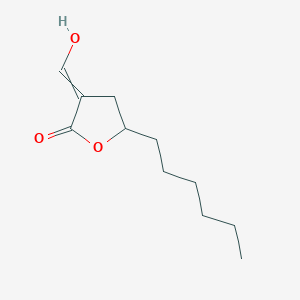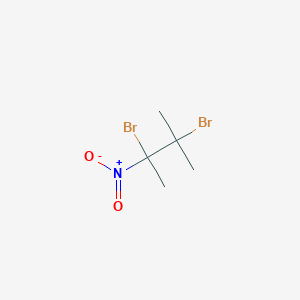
2,3-Dibromo-2-methyl-3-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methyl-3-nitrobutane is an organic compound with the molecular formula C₅H₉Br₂NO₂ It is a derivative of butane, where two bromine atoms and one nitro group are substituted at the second and third positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-methyl-3-nitrobutane can be achieved through the bromination of 2-methyl-3-nitrobutane. The reaction typically involves the addition of bromine (Br₂) to the double bond of 2-methyl-3-nitrobutane under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The bromine addition is a rapid process, and the progress can be monitored by the disappearance of the red color of bromine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Elimination: Sodium amide (NaNH₂) in liquid ammonia.
Major Products:
Substitution: 2-methyl-3-nitrobutanol.
Reduction: 2,3-dibromo-2-methylbutanamine.
Elimination: 2-methyl-3-nitrobutene.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methyl-3-nitrobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and bromine substituents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-methyl-3-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and reduction mechanisms .
Comparación Con Compuestos Similares
2,3-Dibromo-2-methylbutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dibromo-3-nitrobutane: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2,3-Dibromo-2-methyl-3-nitrobutane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
62545-01-1 |
|---|---|
Fórmula molecular |
C5H9Br2NO2 |
Peso molecular |
274.94 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methyl-3-nitrobutane |
InChI |
InChI=1S/C5H9Br2NO2/c1-4(2,6)5(3,7)8(9)10/h1-3H3 |
Clave InChI |
HCAZQYFFVUPBRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)([N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


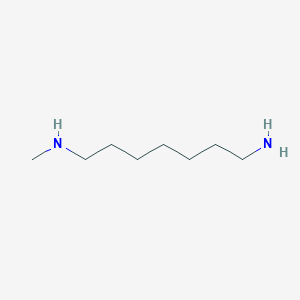

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
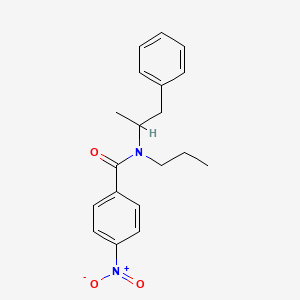
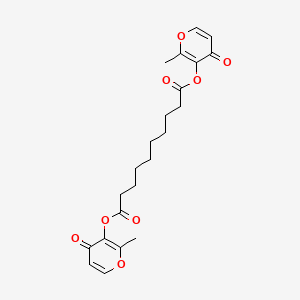
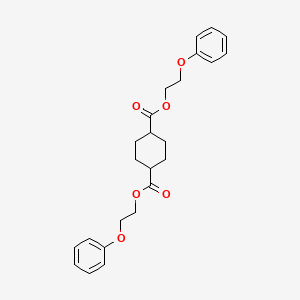
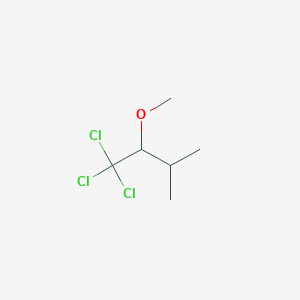
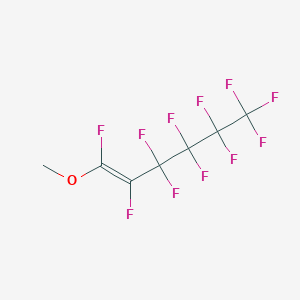
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
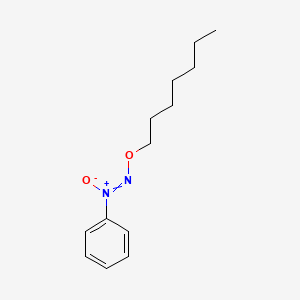
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
